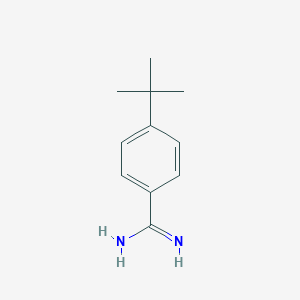

4-tert-Butyl-benzamidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butylbenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H3,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFNSHLXROFMSCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401038 | |

| Record name | 4-tert-Butyl-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125772-42-1 | |

| Record name | 4-tert-Butyl-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"4-tert-Butyl-benzamidine" synthesis protocol for laboratory use

This in-depth technical guide provides a comprehensive protocol for the synthesis of 4-tert-Butyl-benzamidine, a valuable building block in medicinal chemistry and drug development. The primary method detailed is the Pinner reaction, a reliable and high-yielding approach for the conversion of nitriles to amidines. This document is intended for researchers, scientists, and professionals in the field of drug development.

Overview of the Synthesis

The synthesis of this compound is most commonly achieved through the Pinner reaction, starting from 4-tert-butylbenzonitrile.[1][2] This two-step process first involves the acid-catalyzed reaction of the nitrile with an alcohol, typically ethanol, in the presence of hydrogen chloride to form an intermediate imino ester salt, known as a Pinner salt.[1][2][3][4] This intermediate is then treated with ammonia to yield the final amidine product, which is often isolated as its hydrochloride salt for improved stability.[1]

Physicochemical Data

A summary of the key physical and chemical properties of the starting material and the final product is presented in Table 1.

| Compound | 4-tert-butylbenzonitrile | This compound hydrochloride |

| CAS Number | 4210-32-6 | 68284-01-5 |

| Molecular Formula | C₁₁H₁₃N | C₁₁H₁₇ClN₂ |

| Molecular Weight | 159.23 g/mol | 212.72 g/mol |

| Appearance | - | Liquid |

| Purity | - | 99.0% |

Experimental Protocol

This protocol is adapted from a general Pinner reaction procedure with a reported yield of 97%.[1]

3.1. Materials and Reagents

-

4-tert-butylbenzonitrile

-

Ethanolic HCl (36% w/w)

-

Ammonia gas

-

Ammonium carbonate

-

Ethanol

-

Ethyl acetate

3.2. Equipment

-

Jacketed glass reactor with overhead stirrer and reflux condenser

-

Thermometer

-

Gas inlet tube

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

3.3. Procedure

Step 1: Formation of the Pinner Salt

-

Charge the reactor with ethanolic HCl (5.0 L for 2.07 mol of nitrile).

-

While stirring, add 4-tert-butylbenzonitrile (1.0 eq) to the ethanolic HCl in portions.

-

Increase the temperature of the reaction mixture to 40°C.

-

Maintain stirring at this temperature for 6 hours.

Step 2: Ammonolysis to form this compound

-

After 6 hours, cool the reaction mixture to a temperature between 0°C and 5°C.

-

Purge the cooled mixture with ammonia gas until the pH of the solution is ≥ 8.

-

To this basified mixture, add ammonium carbonate (3.7 eq).

-

Raise the temperature to 30°C and continue stirring for 10 hours.

Step 3: Isolation and Purification

-

After the 10-hour stirring period, filter the reaction mixture to remove inorganic salts.

-

Wash the collected inorganic salts with ethanol.

-

Concentrate the filtrate under vacuum using a rotary evaporator.

-

Dissolve the resulting residue in a mixture of ethanol and ethyl acetate.

-

Heat the suspension to 80°C for 1 hour.

-

Allow the mixture to cool to room temperature, which will cause the product to precipitate.

-

Filter the precipitate and wash it with ethyl acetate.

-

Dry the collected solid to obtain this compound hydrochloride.

Experimental Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for the synthesis of this compound.

Caption: Signaling pathway of the Pinner reaction for amidine synthesis.

References

The Core Mechanism of 4-tert-Butyl-benzamidine as a Trypsin Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of 4-tert-Butyl-benzamidine, a competitive inhibitor of the serine protease trypsin. This document outlines its binding kinetics, the structural basis of its inhibitory activity, and its impact on trypsin-mediated signaling pathways. Detailed experimental protocols for the characterization of this and similar inhibitors are also provided to facilitate further research and development.

Introduction to Trypsin and Benzamidine-Based Inhibitors

Trypsin is a serine protease found in the digestive system of many vertebrates, where it plays a crucial role in protein digestion by hydrolyzing peptide bonds primarily at the carboxyl side of lysine and arginine residues. Due to its central role in various physiological and pathological processes, the inhibition of trypsin and related proteases is a significant area of research in drug discovery.

Benzamidine and its derivatives are a well-established class of competitive inhibitors for trypsin and other trypsin-like serine proteases. Their chemical structure allows them to act as mimics of the natural arginine substrate, binding to the active site of the enzyme and preventing substrate catalysis. This compound is a member of this class, featuring a bulky hydrophobic tert-butyl group at the para position of the benzene ring.

Mechanism of Action of this compound

The inhibitory action of this compound on trypsin is primarily achieved through competitive and reversible binding to the enzyme's active site.

Binding Mode and Molecular Interactions

The mechanism of inhibition is centered around the interaction of the inhibitor with the S1 specificity pocket of trypsin. This pocket is a deep, negatively charged cleft that preferentially accommodates the side chains of arginine and lysine. The key molecular interactions are:

-

Electrostatic Interaction: The positively charged amidinium group of this compound forms a strong salt bridge with the carboxylate side chain of Aspartate 189 (Asp189) located at the bottom of the S1 pocket. This interaction is the primary determinant of the inhibitor's affinity and specificity.

-

Hydrophobic Interactions: The benzene ring of the inhibitor engages in hydrophobic interactions with the peptide backbone of residues lining the S1 pocket, including Glycine 216, Valine 213, and Tryptophan 215.

-

Role of the tert-Butyl Group: The tert-butyl group at the para position occupies the entrance of the S1 pocket, contributing to the overall binding affinity through additional hydrophobic interactions. The bulky nature of this group can enhance the inhibitor's potency by displacing water molecules from the binding site and increasing the hydrophobic contribution to the binding free energy. Structure-activity relationship studies on para-substituted benzamidines have shown that the hydrophobicity of the substituent plays a significant role in the binding interaction with trypsin.

The binding process is dynamic, with molecular dynamics simulations suggesting that the inhibitor may initially interact with the surface of the enzyme before "rolling" into the active site to adopt its final, stable binding pose.

Inhibition Kinetics

As a competitive inhibitor, this compound increases the apparent Michaelis constant (Km) of the substrate for trypsin without affecting the maximum reaction velocity (Vmax). The potency of a competitive inhibitor is quantified by its inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a more potent inhibitor.

Quantitative Data for Trypsin Inhibition

The inhibitory potency of benzamidine and its derivatives against trypsin has been extensively studied. The following table summarizes key quantitative data.

| Inhibitor | Ki (µM) | IC50 (µM) | Method | Reference |

| Benzamidine | 19 | - | Enzymatic Assay | |

| 4-Aminobenzamidine | ~10-40 | - | Enzymatic Assay | |

| This compound | Not Available | Not Available | - | - |

| TEG-BA* | - | 79 | Enzymatic Assay |

Note: TEG-BA is a benzamidine derivative with a triethylene glycol tail, used here for comparative purposes as a benzamidine derivative with a non-polar extension.

Impact on Trypsin-Mediated Signaling Pathways

Trypsin can act as a signaling molecule by cleaving and activating a class of G-protein coupled receptors known as Protease-Activated Receptors (PARs), particularly PAR2. By inhibiting trypsin, this compound can effectively block these downstream signaling cascades.

As depicted in Figure 1, this compound directly inhibits trypsin, thereby preventing the proteolytic activation of the PAR2 receptor. This blockade abrogates the subsequent G-protein activation and the initiation of downstream signaling pathways, ultimately leading to the suppression of cellular responses such as inflammation and proliferation that are mediated by trypsin.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the characterization of trypsin inhibitors like this compound.

Protocol for Determining Ki via Spectrophotometric Enzymatic Assay

This protocol describes the determination of the inhibition constant (Ki) for a competitive inhibitor of trypsin using the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA).

Materials:

-

Bovine Trypsin

-

This compound

-

L-BAPNA

-

Tris-HCl buffer (e.g., 50 mM Tris, 20 mM CaCl2, pH 8.2)

-

Dimethyl sulfoxide (DMSO) for inhibitor stock solution

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 410 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of bovine trypsin (e.g., 1 mg/mL) in 1 mM HCl.

-

Prepare a stock solution of L-BAPNA (e.g., 40 mM) in DMSO.

-

Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

-

-

Assay Setup:

-

In a 96-well plate, set up reactions containing varying concentrations of the inhibitor. Each reaction should have a final volume of 200 µL.

-

Add 100 µL of Tris-HCl buffer to each well.

-

Add 20 µL of different dilutions of the inhibitor stock solution to the respective wells. For the control (no inhibitor), add 20 µL of DMSO.

-

Add 20 µL of the trypsin solution to each well.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 60 µL of a pre-warmed L-BAPNA working solution (diluted from stock in Tris-HCl buffer) to each well.

-

Immediately place the plate in the microplate reader and measure the change in absorbance at 410 nm over time (e.g., every 30 seconds for 10 minutes) at 37°C. The product, p-nitroaniline, absorbs at this wavelength.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Determine the type of inhibition by constructing a Lineweaver-Burk plot (1/V0 vs. 1/[S], where [S] is the substrate concentration). For a competitive inhibitor, the lines will intersect on the y-axis.

-

Calculate the Ki value using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km), where the IC50 is determined from a plot of reaction velocity vs. inhibitor concentration, and the Km for trypsin with L-BAPNA is known or determined separately.

-

Protocol for Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of an inhibitor to an enzyme, allowing for the determination of binding affinity (Ka, the inverse of Kd which is equivalent to Ki for competitive inhibitors), enthalpy (ΔH), and stoichiometry (n) in a single experiment.

Materials:

-

Purified Bovine Trypsin

-

This compound

-

Dialysis buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5)

-

Isothermal Titration Calorimeter

Procedure:

-

Sample Preparation:

-

Dialyze both the trypsin and the inhibitor solutions extensively against the same buffer to minimize buffer mismatch effects.

-

Accurately determine the concentrations of the protein and inhibitor solutions (e.g., by UV-Vis spectroscopy).

-

Degas both solutions immediately before the experiment to prevent air bubbles.

-

-

ITC Experiment Setup:

-

Load the trypsin solution (e.g., 20-50 µM) into the sample cell of the calorimeter.

-

Load the this compound solution (e.g., 200-500 µM, typically 10-fold higher than the protein concentration) into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

-

Titration:

-

Perform a series of small injections (e.g., 2-5 µL) of the inhibitor solution into the trypsin solution.

-

Record the heat change after each injection.

-

-

Data Analysis:

-

Integrate the heat signal for each injection to obtain the heat released/absorbed per mole of injectant.

-

Plot the heat change per injection against the molar ratio of inhibitor to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the software provided with the instrument to determine Ka, ΔH, and n.

-

General Workflow for X-ray Crystallography of Trypsin-Inhibitor Complex

X-ray crystallography provides a high-resolution three-dimensional structure of the enzyme-inhibitor complex, offering definitive insights into the binding mode and molecular interactions.

Procedure:

-

Protein Purification and Complex Formation:

-

Express and purify high-purity bovine trypsin.

-

Form the trypsin-4-tert-Butyl-benzamidine complex by incubating the purified enzyme with an excess of the inhibitor.

-

-

Crystallization:

-

Screen a wide range of crystallization conditions (e.g., varying pH, precipitant type and concentration, temperature) to find conditions that yield well-diffracting crystals of the complex. The hanging-drop or sitting-drop vapor diffusion methods are commonly used.

-

-

X-ray Diffraction Data Collection:

-

Mount a suitable crystal and cryo-protect it (if necessary) by soaking it in a solution containing a cryoprotectant before flash-cooling in liquid nitrogen.

-

Expose the crystal to a high-intensity X-ray beam (often at a synchrotron source) and collect diffraction data as the crystal is rotated.

-

-

Data Processing and Structure Determination:

-

Process the diffraction images to determine the intensities and positions of the diffraction spots.

-

Determine the phases of the diffracted X-rays, often by molecular replacement using a known structure of trypsin as a search model.

-

Calculate an electron density map.

-

-

Model Building and Refinement:

-

Build an atomic model of the trypsin-inhibitor complex into the electron density map.

-

Refine the model against the experimental data to improve its agreement with the observed diffraction pattern and to optimize its stereochemistry.

-

-

Structure Validation and Analysis:

-

Validate the final structure using various quality metrics.

-

Analyze the refined structure to identify the key interactions between this compound and the active site residues of trypsin.

-

Conclusion

This compound acts as a potent, competitive inhibitor of trypsin by mimicking the natural arginine substrate and binding to the S1 specificity pocket of the enzyme. Its mechanism of action is driven by a combination of strong electrostatic interactions between its amidinium group and Asp189, and hydrophobic interactions involving its benzene ring and the bulky tert-butyl group. By effectively blocking the active site of trypsin, this compound can prevent the enzyme's digestive functions and its role in activating downstream signaling pathways. The detailed experimental protocols provided in this guide offer a robust framework for the further characterization of this and other novel trypsin inhibitors, which is essential for their development as potential therapeutic agents.

Physical and chemical properties of "4-tert-butyl-benzamidine hydrochloride"

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-butyl-benzamidine hydrochloride is a synthetic organic compound belonging to the benzamidine class of molecules. Benzamidines are recognized as competitive inhibitors of serine proteases, a broad family of enzymes involved in numerous physiological and pathological processes.[1][2][3] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound hydrochloride, alongside its potential biological activities, with a focus on its role as a serine protease inhibitor. Detailed experimental protocols are provided to facilitate further research and application in drug discovery and development.

Physicochemical Properties

Limited specific experimental data for this compound hydrochloride is available in the public domain. The following tables summarize the available information and provide general properties for context.

Table 1: General and Physical Properties of this compound Hydrochloride

| Property | Value | Source |

| CAS Number | 68284-01-5 | [4][] |

| Molecular Formula | C₁₁H₁₇ClN₂ | [4][] |

| Molecular Weight | 212.72 g/mol | [] |

| Appearance | Liquid (Note: some sources may describe it as a solid, which could be dependent on purity and storage conditions) | [4] |

| Melting Point | Not explicitly reported for this specific compound. Related benzamidine hydrochlorides have melting points in the range of 160-170°C. | |

| Boiling Point | Not reported. | |

| Solubility | Not explicitly reported. Benzamidine hydrochloride is generally soluble in water. Solubility in organic solvents would need to be experimentally determined. | [2] |

Table 2: Chemical and Stability Properties of this compound Hydrochloride

| Property | Value/Information | Source |

| IUPAC Name | 4-(tert-butyl)benzenecarboximidamide;hydrochloride | |

| Purity | Typically available at ≥99% | [4] |

| pKa | Not explicitly reported. The amidine group is basic, and the pKa of the conjugate acid is expected to be in the range of 10-12. | |

| Stability | Store in a tightly sealed container.[4] Stability studies under various conditions (e.g., temperature, humidity, light) are recommended for long-term storage and formulation development. |

Biological Activity: Inhibition of Serine Proteases

Benzamidine and its derivatives are well-established as competitive inhibitors of serine proteases.[1][2][3] They primarily function by binding to the active site of these enzymes, often mimicking the natural arginine or lysine substrates.

Urokinase-Type Plasminogen Activator (uPA) Inhibition

A significant body of research points to benzamidine derivatives as potent inhibitors of urokinase-type plasminogen activator (uPA).[6][7][8] uPA is a serine protease that plays a critical role in the conversion of plasminogen to plasmin, a broad-spectrum protease involved in fibrinolysis and extracellular matrix degradation.[7][9]

The uPA system is implicated in various pathological processes, including tumor invasion and metastasis, making it a key target for cancer therapy.[8][9][10][11] By inhibiting uPA, compounds like this compound hydrochloride could potentially disrupt the proteolytic cascade that facilitates cancer cell migration and invasion.[8]

Urokinase Signaling Pathway

The uPA system initiates a signaling cascade that influences cell migration, adhesion, and proliferation.[1][2][12] Inhibition of uPA by this compound hydrochloride would interrupt this pathway at a critical juncture.

Figure 1. Urokinase-type Plasminogen Activator (uPA) Signaling Pathway and its Inhibition.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the characterization and evaluation of this compound hydrochloride.

Synthesis of this compound Hydrochloride

While a specific, detailed protocol for this compound hydrochloride was not found in the searched literature, a general synthesis can be adapted from methods for preparing similar benzamidine hydrochlorides. A common route involves the conversion of the corresponding nitrile.

Reaction Scheme:

4-tert-butylbenzonitrile → this compound → this compound hydrochloride

Materials:

-

4-tert-butylbenzonitrile

-

Sodium amide (NaNH₂) or Lithium bis(trimethylsilyl)amide (LiHMDS)

-

Anhydrous ammonia (if using NaNH₂)

-

Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran)

-

Hydrochloric acid (ethanolic or aqueous solution)

-

Standard glassware for anhydrous reactions (round-bottom flask, condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Amidine Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a condenser, dropping funnel, and nitrogen/argon inlet, dissolve 4-tert-butylbenzonitrile in the anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add a solution of the amidating agent (e.g., NaNH₂ in liquid ammonia or LiHMDS in THF) to the stirred nitrile solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Salt Formation:

-

Upon completion, cautiously quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound free base.

-

Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., ethanol or diethyl ether).

-

Add a stoichiometric amount of hydrochloric acid (either as a gas, an aqueous solution, or an ethanolic solution) dropwise with stirring.

-

The hydrochloride salt should precipitate out of the solution.

-

-

Purification:

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with a small amount of cold solvent.

-

Recrystallize the product from a suitable solvent system (e.g., ethanol/ether) to obtain pure this compound hydrochloride.

-

Dry the purified product under vacuum.

-

Workflow Diagram:

Figure 2. General workflow for the synthesis of this compound hydrochloride.

Determination of Melting Point

The melting point is a crucial physical property for compound identification and purity assessment.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation:

-

Ensure the this compound hydrochloride sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar.

-

Introduce a small amount of the powdered sample into the open end of a capillary tube.

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

-

Measurement:

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has completely melted (the clear point).

-

The melting point is reported as the range between these two temperatures.[13][14][15][16][17]

-

Determination of Solubility

Determining the solubility of a compound in various solvents is essential for its formulation and application in biological assays.

Materials:

-

This compound hydrochloride

-

A selection of solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, dimethyl sulfoxide (DMSO))

-

Vials with screw caps

-

Vortex mixer

-

Centrifuge

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system

Procedure (Shake-Flask Method):

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound hydrochloride to a known volume of each solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium. A shaker or rotator can be used.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

-

Quantification:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of the dissolved compound using a validated analytical method such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC.

-

Calculate the solubility in units such as mg/mL or mol/L.

-

Determination of pKa

The pKa value is a measure of the acidity of a compound and is critical for understanding its ionization state at different pH values, which affects its solubility, permeability, and target binding.

Method: Potentiometric Titration

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Deionized water

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of this compound hydrochloride and dissolve it in a known volume of deionized water.

-

-

Titration:

-

Place the beaker with the sample solution on the stir plate and immerse the pH electrode and the tip of the burette.

-

Record the initial pH of the solution.

-

Add the standardized NaOH solution in small, known increments.

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Continue the titration until the pH has risen significantly, passing the equivalence point.

-

-

Data Analysis:

-

Plot a titration curve of pH versus the volume of NaOH added.

-

The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the midpoint of the steepest part of the titration curve.

-

Stability Testing

Stability testing is performed to understand how the quality of the compound varies over time under the influence of environmental factors such as temperature, humidity, and light.

Protocol: Forced Degradation Study

Objective: To identify potential degradation products and establish the stability-indicating nature of an analytical method.

Conditions:

-

Acidic Hydrolysis: 0.1 M to 1 M HCl at elevated temperature (e.g., 60-80°C).

-

Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperature.

-

Oxidative Degradation: 3-30% Hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Dry heat (e.g., 80-100°C).

-

Photostability: Exposure to light according to ICH guidelines.

Procedure:

-

Prepare a stock solution of this compound hydrochloride in a suitable solvent.

-

Expose aliquots of the stock solution to the different stress conditions for a defined period.

-

At various time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the samples using a stability-indicating HPLC method (a method that can separate the intact drug from its degradation products).

-

Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.[18][19][20][21][22]

Serine Protease (uPA) Inhibition Assay

This assay is used to determine the inhibitory potency of this compound hydrochloride against a specific serine protease, such as uPA.

Materials:

-

Human urokinase-type plasminogen activator (uPA) enzyme

-

Chromogenic or fluorogenic uPA substrate (e.g., S-2444)

-

Assay buffer (e.g., Tris-HCl buffer with appropriate pH and additives)

-

This compound hydrochloride (inhibitor)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation:

-

Prepare a series of dilutions of this compound hydrochloride in the assay buffer.

-

Prepare solutions of uPA and the substrate in the assay buffer.

-

-

Assay:

-

In a 96-well plate, add the assay buffer, the inhibitor solution (at various concentrations), and the uPA enzyme solution. Include controls with no inhibitor.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate solution to all wells.

-

Immediately start monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by fitting the data to a suitable dose-response curve.

-

Workflow Diagram:

Figure 3. Workflow for a serine protease (uPA) inhibition assay.

Conclusion

This compound hydrochloride is a compound of significant interest due to its potential as a serine protease inhibitor, particularly targeting the urokinase-type plasminogen activator. While specific physicochemical data for this compound is not extensively documented, this guide provides a framework for its characterization and evaluation. The detailed experimental protocols for synthesis, property determination, and biological assays are intended to empower researchers in the fields of medicinal chemistry and drug development to further explore the therapeutic potential of this and related benzamidine derivatives. Further experimental investigation is warranted to fully elucidate the physical, chemical, and biological profile of this compound hydrochloride.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemlyte.lookchem.com [chemlyte.lookchem.com]

- 6. Benzamide and Benzamidine Compounds as New Inhibitors of Urokinasetype Plasminogen Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Effect of the Amino-Terminal Fragment (ATF) on the Activity and Inhibition of Urokinase-Type Plasminogen Activator (uPA) – SQ Online [sqonline.ucsd.edu]

- 8. The urokinase inhibitor p-aminobenzamidine inhibits growth of a human prostate tumor in SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Explaining urokinase type plasminogen activator inhibition by amino-5-hydroxybenzimidazole and two naphthamidine-based compounds through quantum biochemistry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. A Serine Protease‐inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. davjalandhar.com [davjalandhar.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. byjus.com [byjus.com]

- 17. youtube.com [youtube.com]

- 18. benchchem.com [benchchem.com]

- 19. ema.europa.eu [ema.europa.eu]

- 20. edaegypt.gov.eg [edaegypt.gov.eg]

- 21. www3.paho.org [www3.paho.org]

- 22. ijnrd.org [ijnrd.org]

Initial Characterization and Purity Analysis of 4-tert-Butyl-benzamidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial characterization and purity analysis of 4-tert-Butyl-benzamidine, a substituted benzamidine derivative of interest in pharmaceutical research due to the established role of benzamidines as serine protease inhibitors. This document outlines key analytical methodologies, including physicochemical property determination, spectroscopic analysis, and chromatographic purity assessment. Detailed experimental protocols are provided to ensure reproducibility. Furthermore, this guide presents a logical workflow for the characterization of this compound and illustrates its potential mechanism of action through the inhibition of serine proteases. All quantitative data is summarized for clarity, and key processes are visualized using diagrams.

Physicochemical Properties

The fundamental physical and chemical properties of this compound and its common salt form, this compound hydrochloride, are crucial for its handling, formulation, and interpretation of analytical data.

Table 1: Physicochemical Data for this compound and its Hydrochloride Salt

| Property | This compound (Free Base) | This compound Hydrochloride | Source/Method |

| CAS Number | 125772-42-1 | 68284-01-5 | Chemical Abstract Service Registry |

| Molecular Formula | C₁₁H₁₆N₂ | C₁₁H₁₇ClN₂ | Calculated |

| Molecular Weight | 176.26 g/mol | 212.72 g/mol | Calculated |

| Appearance | Expected to be a crystalline solid | White to off-white crystalline powder | Supplier Data Sheets |

| Melting Point | Not available in public literature | Expected >200 °C (Decomposition may occur) | Predicted based on similar structures |

| Purity Specification | >98% | >99% | Commercial Supplier Specifications[1] |

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.6 - 7.8 | Doublet | 2H | Protons ortho to amidine group |

| Aromatic Protons | 7.4 - 7.5 | Doublet | 2H | Protons meta to amidine group |

| Amidine Protons | 5.0 - 7.0 | Broad Singlet | 2H | -NH₂ |

| tert-Butyl Protons | 1.3 - 1.4 | Singlet | 9H | -C(CH₃)₃ |

| Amidine Proton | 8.5 - 9.5 | Broad Singlet | 1H | =NH |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Amidine Carbon | 165 - 170 | C=N |

| Aromatic Carbon | 155 - 160 | C-tert-Butyl |

| Aromatic Carbons | 128 - 130 | CH (ortho to amidine) |

| Aromatic Carbons | 125 - 127 | CH (meta to amidine) |

| Aromatic Carbon | 130 - 135 | C-amidine |

| tert-Butyl Carbon | 34 - 36 | C (CH₃)₃ |

| tert-Butyl Carbons | 30 - 32 | -C H₃ |

Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 3: Expected Mass Spectrometry Data for this compound

| Ionization Mode | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| Electrospray (ESI) | 177.1386 | 162.1151 ([M-NH₂]⁺), 120.0813 ([M-C(CH₃)₃]⁺) |

Purity Analysis

Ensuring the purity of this compound is critical for its use in research and drug development. High-Performance Liquid Chromatography (HPLC) is the primary method for this assessment.

Table 4: Typical HPLC Purity Data

| Parameter | Value |

| Purity (by Area %) | ≥ 99.0% |

| Major Impurity | Not specified in available data |

| Other Impurities | < 0.1% each |

Experimental Protocols

General Workflow for Characterization and Purity Analysis

The following diagram illustrates a typical workflow for the initial characterization and purity analysis of a new batch of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol provides a general method for determining the purity of this compound hydrochloride by HPLC. Method optimization may be required.

-

Instrumentation: HPLC system with UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

-

Gradient:

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B

-

25-30 min: 95% B

-

30-31 min: 95% to 5% B

-

31-35 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 230 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., water or a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

-

Data Analysis: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

Mass Spectrometry (LC-MS)

-

Instrumentation: Liquid chromatograph coupled to a mass spectrometer (e.g., ESI-TOF or ESI-Q-TOF).

-

Chromatography: Utilize the HPLC conditions described in section 4.2 or a faster gradient for rapid analysis.

-

Mass Spectrometer Settings:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Range: Scan from m/z 50 to 500.

-

Capillary Voltage: 3-4 kV.

-

Fragmentor Voltage: Adjust to optimize for the parent ion.

-

Biological Context: Inhibition of Serine Proteases

Benzamidine and its derivatives are well-documented competitive inhibitors of serine proteases, such as trypsin, thrombin, and plasmin.[1][2][3][4][5][6] These enzymes play critical roles in various physiological and pathological processes, including digestion, blood coagulation, and fibrinolysis. The amidine group of benzamidine mimics the side chain of arginine and lysine, allowing it to bind to the S1 pocket of the protease's active site, thereby blocking substrate access and inhibiting enzymatic activity. The 4-tert-butyl group in this compound is expected to enhance binding through hydrophobic interactions within the active site.

The following diagram illustrates the proposed inhibitory mechanism of this compound on a generic serine protease.

Conclusion

This technical guide provides a foundational framework for the initial characterization and purity analysis of this compound. The outlined physicochemical properties, spectroscopic data, and chromatographic methods serve as a comprehensive starting point for researchers. The provided experimental protocols offer practical guidance for laboratory implementation. The established biological context of benzamidines as serine protease inhibitors highlights the potential therapeutic relevance of this compound and warrants further investigation into its specific inhibitory profile and pharmacological properties. Consistent application of these analytical techniques is essential for ensuring the quality and reliability of this compound in scientific research and drug development endeavors.

References

- 1. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Benzamidine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility of 4-tert-Butyl-benzamidine in Common Biological Buffers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-tert-butyl-benzamidine, a compound of interest in biochemical research and drug discovery, particularly as a potential serine protease inhibitor. Due to the limited availability of direct solubility data for this compound in common biological buffers, this document also provides generalized experimental protocols for determining compound solubility.

Introduction

This compound belongs to the benzamidine class of compounds, which are recognized as reversible, competitive inhibitors of trypsin-like serine proteases.[1][2] The core benzamidine structure interacts with the catalytic pocket of these enzymes.[1] The addition of a tert-butyl group is a structural modification intended to enhance interactions with hydrophobic sub-pockets within the active site of proteases, potentially improving binding affinity and selectivity.[1] Understanding the solubility of this compound in standard biological buffers such as Phosphate-Buffered Saline (PBS), Tris-Buffered Saline (TBS), and HEPES buffer is critical for its application in in vitro and in vivo studies.

Quantitative Solubility Data

| Compound | Buffer | pH | Temperature (°C) | Solubility |

| Benzamidine Hydrochloride | PBS | 7.2 | Not Specified | ~ 3 mg/mL[3] |

| This compound | PBS | Not Available | Not Available | Not Available |

| This compound | Tris | Not Available | Not Available | Not Available |

| This compound | HEPES | Not Available | Not Available | Not Available |

Caption: Comparative solubility of Benzamidine Hydrochloride.

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of a compound like this compound. The choice of method often depends on the required throughput and the stage of the research.

1. Kinetic Solubility Assay using Nephelometry or UV Spectroscopy

This high-throughput method is suitable for early-stage drug discovery.[4][5]

-

Materials:

-

Procedure:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).[4]

-

Serial Dilution: Dispense the DMSO stock solution into a 96-well plate and perform serial dilutions.

-

Addition of Buffer: Add the desired biological buffer to each well to achieve the final compound concentrations.[4]

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specified period (e.g., 1.5-2 hours) with shaking.[4][6]

-

Measurement:

-

Nephelometry: Measure the light scattering in each well. An increase in light scattering indicates the precipitation of the compound.[4]

-

UV Spectroscopy: After filtration to remove any precipitate, measure the absorbance of the solution in each well and calculate the concentration based on a standard curve.[6]

-

-

2. Thermodynamic (Shake-Flask) Solubility Assay

This method is considered the gold standard for determining equilibrium solubility and is more time-consuming.[7]

-

Materials:

-

Solid Test Compound (this compound).

-

Biological Buffer (e.g., PBS, Tris, HEPES).

-

Conical flasks or vials.

-

Orbital shaker.

-

Filtration apparatus (e.g., 0.45 µm filter).

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis Spectrophotometer).

-

-

Procedure:

-

Addition of Excess Solid: Add an excess amount of solid this compound to a known volume of the biological buffer in a flask.[7]

-

Equilibration: Seal the flask and agitate it on an orbital shaker at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: Separate the undissolved solid from the solution by filtration or centrifugation.[6]

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method like HPLC or UV-Vis spectroscopy.[7]

-

Visualizations

Caption: Mechanism of this compound as a serine protease inhibitor.

Caption: Experimental workflow for thermodynamic solubility determination.

Conclusion

While specific solubility data for this compound in common biological buffers is not extensively documented, established protocols for solubility determination can be readily applied. The structural similarity to benzamidine suggests that it is likely to have some aqueous solubility, although the hydrophobic tert-butyl group may reduce this in comparison. For accurate and reliable experimental work, it is imperative for researchers to determine the solubility of this compound under their specific experimental conditions using the protocols outlined in this guide.

References

- 1. 3-tert-Butyl-benzamidine hydrochloride|RUO [benchchem.com]

- 2. Benzamidine - Wikipedia [en.wikipedia.org]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. asianpubs.org [asianpubs.org]

Interpreting Mass Spectrometry and NMR Data of 4-tert-Butyl-benzamidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the expected mass spectrometry and Nuclear Magnetic Resonance (NMR) data for the compound 4-tert-Butyl-benzamidine. Due to the limited availability of public experimental spectra for this specific molecule, this guide leverages data from structurally analogous compounds, primarily p-tert-butylbenzamide, to predict and interpret its spectral characteristics. This approach offers a robust framework for researchers engaged in the synthesis, identification, and characterization of this and related molecules.

Predicted Spectral Data

The following tables summarize the predicted quantitative data for this compound based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.7 - 7.8 | Doublet | 2H | Ar-H (ortho to -C(NH)NH₂) |

| ~7.4 - 7.5 | Doublet | 2H | Ar-H (meta to -C(NH)NH₂) |

| ~7.0 - 9.0 | Broad Singlet | 3H | -C(NH)NH₂ |

| ~1.3 | Singlet | 9H | -C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~165 | -C(NH)NH₂ |

| ~155 | Ar-C (para to -C(NH)NH₂) |

| ~130 | Ar-C (ipso to -C(NH)NH₂) |

| ~128 | Ar-CH (ortho to -C(NH)NH₂) |

| ~125 | Ar-CH (meta to -C(NH)NH₂) |

| ~35 | -C(CH₃)₃ |

| ~31 | -C(CH₃)₃ |

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 176 | [M]⁺ (Molecular Ion) |

| 161 | [M - CH₃]⁺ |

| 119 | [M - C(CH₃)₃]⁺ |

| 104 | [C₇H₆N]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and mass spectrometry data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

-

Acquisition Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64 (depending on sample concentration).

-

Relaxation delay: 1-5 seconds.

-

Spectral width: Appropriate for the expected chemical shift range (~ -2 to 12 ppm).

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

-

Acquisition Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation delay: 2-10 seconds.

-

Spectral width: Appropriate for the expected chemical shift range (~ 0 to 200 ppm).

-

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a final concentration of ~1-10 µg/mL for analysis.

Electron Ionization (EI) Mass Spectrometry:

-

Instrument: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

-

Inlet System: If using GC-MS, a suitable capillary column (e.g., DB-5ms) should be used with an appropriate temperature program to ensure volatilization and separation. For a direct insertion probe, the sample is heated to ensure volatilization into the ion source.

Visualization of Interpretation Workflow and Fragmentation

The following diagrams, generated using the DOT language, illustrate the logical workflow for spectral interpretation and the predicted fragmentation pathway of this compound in mass spectrometry.

Caption: Logical workflow for the interpretation of spectral data.

Caption: Predicted mass spectral fragmentation of this compound.

An In-depth Technical Guide to the X-ray Crystallography of 4-tert-Butyl-benzamidine in Complex with Serine Proteases

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the current date, publicly accessible X-ray crystallography structures of 4-tert-Butyl-benzamidine specifically complexed with serine proteases are not available in the Protein Data Bank (PDB). This guide therefore focuses on the extensive crystallographic data available for its parent compound, benzamidine, a well-characterized inhibitor of serine proteases. The binding mode and experimental protocols detailed herein for benzamidine serve as a robust proxy and foundational guide for research involving this compound. This document will be updated as new structural data for the target compound becomes available.

Executive Summary

Serine proteases are a large family of enzymes with critical roles in numerous physiological processes, making them significant targets for drug development. Small molecule inhibitors, such as benzamidine and its derivatives, are invaluable tools for studying the structure and function of these enzymes and for developing novel therapeutics. This technical guide provides a comprehensive overview of the X-ray crystallography of benzamidine in complex with key serine proteases, namely trypsin, thrombin, and Factor Xa. While direct structural data for this compound is not yet available, the principles and data presented for benzamidine offer crucial insights into the binding of this class of inhibitors. This guide includes detailed experimental protocols, quantitative data from relevant crystal structures, and visualizations of experimental workflows and binding interactions to aid researchers in this field.

Introduction to Benzamidine-based Serine Protease Inhibitors

Benzamidine is a competitive inhibitor of trypsin and other trypsin-like serine proteases. Its positively charged amidinium group mimics the side chains of arginine and lysine, allowing it to bind with high affinity to the S1 specificity pocket of these enzymes, which characteristically features a conserved aspartic acid residue at the bottom (Asp189 in trypsin). The phenyl ring of benzamidine engages in hydrophobic interactions within the pocket.

The this compound variant introduces a bulky, hydrophobic tert-butyl group at the para position of the phenyl ring. This modification is expected to influence the inhibitor's binding affinity and selectivity by potentially forming additional hydrophobic interactions within the S1 pocket or adjacent subsites, depending on the specific topology of the target protease.

X-ray Crystallography Data of Benzamidine-Serine Protease Complexes

The following tables summarize key quantitative data from selected X-ray crystal structures of benzamidine in complex with trypsin and thrombin. These structures provide a high-resolution view of the inhibitor binding mode and serve as a reference for understanding the potential interactions of this compound.

Table 1: Crystallographic Data for Trypsin-Benzamidine Complexes

| PDB ID | Protease | Organism | Resolution (Å) | R-work | R-free | Reference |

| 1BTY | Beta-Trypsin | Bos taurus | 1.50 | 0.161 | N/A | [Katz et al., 1995] |

| 2OXS | Cationic Trypsin | Bos taurus | 1.32 | 0.155 | 0.158 | [Alok et al., unpublished][1] |

| 3ATL | Cationic Trypsin | Bos taurus | 1.74 | 0.159 | 0.188 | [Yamane et al., 2011] |

| 3PTB | Beta-Trypsin | Bos taurus | 1.80 | 0.230 | N/A | [Marquart et al., 1983] |

Table 2: Crystallographic Data for Thrombin-Benzamidine Complexes

| PDB ID | Protease | Organism | Resolution (Å) | R-work | R-free | Reference |

| 4UEH | Thrombin | Homo sapiens | 1.16 | 0.121 | 0.138 | [Ruehmann et al., 2015] |

Table 3: Binding Affinity of Benzamidine Derivatives

| Inhibitor | Protease | Ki (µM) | Reference |

| Benzamidine | Trypsin | 19 | [MedchemExpress Product Page][3] |

| Benzamidine | Trypsin | ~22 | [Said et al., 2013][4] |

Experimental Protocols

The following sections detail the generalized methodologies for the expression, purification, crystallization, and structure determination of serine protease-benzamidine complexes, based on protocols reported in the literature for the structures listed above.

Protein Expression and Purification

Trypsin: Bovine pancreatic trypsin is commercially available. For crystallographic studies, it is often further purified by affinity chromatography, such as on a benzamidine-sepharose column, to ensure homogeneity. The protein is typically dialyzed against a low salt buffer at a slightly acidic pH (e.g., pH 3-4) for storage.

Thrombin: Human alpha-thrombin is also commercially available. Purification from plasma fractions can be achieved using affinity chromatography with a benzamidine-functionalized resin[5]. The purified thrombin is stored in a suitable buffer, often containing salt and a cryoprotectant.

Crystallization

Crystallization of serine proteases with benzamidine is typically achieved by co-crystallization using the vapor diffusion method (hanging or sitting drop).

-

Protein-Inhibitor Complex Formation: The purified protease is incubated with a molar excess of benzamidine hydrochloride (typically 5-10 fold) for a period ranging from 30 minutes to several hours on ice to ensure complete binding.

-

Crystallization Screening: The protein-inhibitor complex is then mixed with a reservoir solution in a small drop. Common precipitants for trypsin and thrombin include ammonium sulfate, polyethylene glycol (PEG), and 2-methyl-2,4-pentanediol (MPD). The pH of the buffer is a critical parameter and is often screened in the range of 5.0 to 8.5.

-

Crystal Growth: The crystallization plates are incubated at a constant temperature, typically 4°C or 20°C. Crystals usually appear within a few days to a week.

Example Crystallization Conditions:

-

Trypsin-Benzamidine (1BTY): Crystals were grown from a solution containing bovine trypsin, benzamidine, 2-methyl-2,4-pentanediol (MPD), and sodium cacodylate buffer at pH 6.2.

-

Thrombin-Benzamidine (4UEH): Crystals were obtained from a solution containing human alpha-thrombin, benzamidine, PEG 3350, and HEPES buffer at pH 7.5.

X-ray Data Collection and Processing

-

Cryoprotection: Before data collection, crystals are typically soaked in a cryoprotectant solution to prevent ice formation during flash-cooling in liquid nitrogen. The cryoprotectant is usually the reservoir solution supplemented with an agent like glycerol, ethylene glycol, or a higher concentration of the precipitant.

-

Data Collection: X-ray diffraction data are collected at a synchrotron source. The crystal is mounted on a goniometer and rotated in the X-ray beam to collect a complete dataset.

-

Data Processing: The diffraction images are processed using software packages like HKL2000 or XDS. This involves indexing the diffraction spots, integrating their intensities, and scaling the data.

Structure Solution and Refinement

-

Structure Solution: The three-dimensional structure is solved using the molecular replacement method, with a previously determined structure of the same or a closely related serine protease as a search model.

-

Model Building and Refinement: The initial model is improved through iterative cycles of manual model building in electron density maps using software like Coot and automated refinement using programs like PHENIX or REFMAC5. The inhibitor molecule is then modeled into the difference electron density observed in the active site. Water molecules and other solvent components are also added to the model.

-

Validation: The final refined structure is validated for its geometric quality and agreement with the experimental data using tools like MolProbity.

Mandatory Visualizations

Experimental Workflow for X-ray Crystallography

Caption: A generalized workflow for determining the X-ray crystal structure of a protein-inhibitor complex.

Benzamidine Binding in the S1 Pocket of a Serine Protease

Caption: Key interactions of benzamidine within the S1 pocket of a trypsin-like serine protease.

Conclusion and Future Directions

The extensive body of X-ray crystallography data on benzamidine in complex with serine proteases provides a solid foundation for understanding the binding of this important class of inhibitors. The detailed experimental protocols and structural insights presented in this guide are directly applicable to initiating and advancing research on related compounds, including this compound.

The primary future direction is to obtain a high-resolution crystal structure of this compound bound to one or more serine proteases. This would allow for a direct comparison with the benzamidine structures and provide precise details on the interactions of the tert-butyl group. Such data would be invaluable for structure-based drug design efforts aimed at improving the potency and selectivity of next-generation serine protease inhibitors. Researchers are encouraged to perform co-crystallization trials of this compound with trypsin, thrombin, and Factor Xa using the methodologies outlined in this guide as a starting point.

References

- 1. The refined crystal structure of bovine beta-trypsin at 1.8 A resolution. II. Crystallographic refinement, calcium binding site, benzamidine binding site and active site at pH 7.0 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thermodynamic analysis of binding of p-substituted benzamidines to trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Small molecule peptidomimetic trypsin inhibitors: validation of an EKO binding mode, but with a twist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Purification of human thrombin by affinity chromatography for its use in preparations for biological coagulation] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 4-tert-Butyl-benzamidine in a Research Laboratory

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-tert-Butyl-benzamidine is a chemical compound utilized in research and development.[1][2] Due to the limited availability of specific safety and toxicological data for this compound, a cautious approach to its handling is imperative. This guide extrapolates safety information from benzamidine hydrochloride, a structurally similar compound, to provide a framework for safe laboratory practices.

Hazard Identification and Classification

While specific hazard classifications for this compound are not established, based on the data for benzamidine hydrochloride, it should be treated as a hazardous substance.[3] Potential hazards are outlined in the table below.

Table 1: Extrapolated Hazard Identification for this compound

| Hazard Class | Classification | Precautionary Statement |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[5][6][7] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[5][6][7] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation.[5][7][8] |

| Germ cell mutagenicity | Category 2 | H341: Suspected of causing genetic defects.[4] |

Data extrapolated from benzamidine hydrochloride safety data sheets.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound and its hydrochloride salt is provided below.

Table 2: Physical and Chemical Properties

| Property | This compound | This compound hydrochloride |

| CAS Number | 125772-42-1[1] | 68284-01-5[2][] |

| Molecular Formula | C11H16N2[1] | C11H17ClN2[2][] |

| Molecular Weight | 176.26 g/mol [1] | 212.72 g/mol [] |

| Appearance | Not Specified | Liquid[2] |

| Purity | ≥98% | 99.0%[2] |

| Storage | Store in a dry, sealed place. | Store the container tightly closed.[2] |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure.

4.1. Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[10]

-

Ensure eyewash stations and safety showers are readily accessible.

4.2. Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles with side shields (conforming to EN 166 or NIOSH standards).[5]

-

Hand Protection: Wear suitable chemical-resistant gloves (tested according to EN 374).[8]

-

Skin and Body Protection: Wear a lab coat, long-sleeved clothing, and closed-toe shoes.[5]

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[5]

4.3. Hygiene Measures

-

Wash hands thoroughly after handling and before breaks.[8]

-

Do not eat, drink, or smoke in the laboratory.[5]

-

Remove and wash contaminated clothing before reuse.[5]

4.4. Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][10]

-

Keep away from incompatible materials.

References

- 1. CAS 125772-42-1 | this compound - Synblock [synblock.com]

- 2. This compound hydrochloride, CasNo.68284-01-5 Chemlyte Solutions China (Mainland) [chemlyte.lookchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. carlroth.com [carlroth.com]

- 7. Benzamidine | C7H8N2 | CID 2332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. carlroth.com:443 [carlroth.com:443]

- 10. file.medchemexpress.com [file.medchemexpress.com]

The Genesis of a Protease Inhibitor: A Technical History of Benzamidine and Its Derivatives

An In-depth Guide for Researchers and Drug Development Professionals on the Discovery, Mechanism, and Evolution of Benzamidine-Based Protease Inhibitors.

Introduction

In the landscape of enzymology and pharmacology, the discovery of potent and specific enzyme inhibitors has been a cornerstone of progress. Among these, inhibitors of proteases—enzymes that catalyze the breakdown of proteins—have proven invaluable both as research tools and as therapeutic agents. This guide delves into the discovery and history of a seminal class of these molecules: benzamidine-based protease inhibitors. From its early identification as a competitive inhibitor of trypsin to its foundational role in the development of modern anticoagulants, the story of benzamidine is a case study in rational drug design and the enduring value of fundamental biochemical investigation.

The Early Discovery: Identifying a Competitive Inhibitor

The journey of benzamidine as a protease inhibitor began in the early 1960s. Initial studies on the active site of trypsin, a key digestive serine protease, sought to understand the structural requirements for substrate binding. It was observed that trypsin preferentially cleaves peptide bonds following basic amino acids, namely arginine and lysine. This specificity is dictated by the S1 binding pocket, a deep cleft in the enzyme's active site containing a negatively charged aspartate residue (Asp189) that forms a salt bridge with the positively charged side chains of arginine and lysine.

Seminal work by Mares-Guia and Shaw in 1965 systematically explored the binding of various amidines and guanidines to the active site of trypsin, treating them as models for the arginine side chain.[1] Their research demonstrated that benzamidine was a potent competitive inhibitor of trypsin.[1] Being a small, aromatic molecule with a positively charged amidinium group, benzamidine could effectively mimic the guanidinium group of arginine and bind tightly within the S1 pocket.[1]

A few years later, in 1968, Markwardt, Landmann, and Walsmann expanded on these findings in a comparative study, investigating the inhibitory effects of benzamidine and its derivatives on other critical serine proteases involved in blood coagulation and fibrinolysis: plasmin and thrombin.[2] Their work established that benzamidine's inhibitory activity was not limited to trypsin, highlighting its potential as a scaffold for a broader class of protease inhibitors.[2]

Quantitative Analysis of Inhibition

The pioneering studies of the 1960s laid the groundwork for understanding the structure-activity relationships (SAR) of benzamidine-based inhibitors. The potency of these inhibitors is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximal inhibition. A lower Kᵢ value indicates a more potent inhibitor.

The following tables summarize the Kᵢ values for benzamidine and several of its derivatives against key serine proteases, as reported in the foundational literature.

| Compound | Enzyme | Kᵢ (µM) |

| Benzamidine | Trypsin | 18.4 |

| p-Aminobenzamidine | Trypsin | 16.0 |

| Phenylguanidine | Trypsin | 70.0 |

| Cyclohexylguanidine | Trypsin | 230.0 |

| Acetamidine | Trypsin | 11,000 |

Table 1. Inhibition constants (Kᵢ) of various amidines and guanidines against bovine trypsin, as determined by Mares-Guia and Shaw (1965).

| Compound | Trypsin Kᵢ (µM) | Plasmin Kᵢ (µM) | Thrombin Kᵢ (µM) |

| Benzamidine | 19 | 60 | 38 |

| 4-Aminobenzamidine | 8 | 35 | 20 |

| 3-Aminobenzamidine | 25 | 80 | 50 |

| Benzylamine | 1,200 | 2,500 | 1,500 |

Table 2. Comparative inhibition constants (Kᵢ) of benzamidine derivatives against trypsin, plasmin, and thrombin, based on data from Markwardt et al. (1968).

Mechanism of Action: Competitive Inhibition

Benzamidine functions as a classical competitive inhibitor. It reversibly binds to the active site of the protease, directly competing with the natural substrate. The structural basis for this inhibition lies in its ability to mimic the side chains of arginine and lysine.

Diagram 1. Competitive inhibition of trypsin by benzamidine.

The key interactions governing the binding of benzamidine to the S1 pocket of trypsin include:

-

Electrostatic Interaction: The positively charged amidinium group of benzamidine forms a strong salt bridge with the negatively charged carboxylate group of Asp189 at the bottom of the S1 pocket.

-

Hydrophobic Interactions: The phenyl ring of benzamidine engages in hydrophobic interactions with the non-polar side chains of residues lining the S1 pocket.

Key Experimental Protocols

The determination of inhibition constants in the seminal studies on benzamidine relied on spectrophotometric enzyme kinetic assays. The following is a detailed methodology adapted from the 1965 paper by Mares-Guia and Shaw.

Protocol: Determination of Trypsin Inhibition Constant (Kᵢ)

-

Materials and Reagents:

-

Bovine Trypsin (crystallized)

-

Substrate: Nα-Benzoyl-DL-arginine p-nitroanilide (BANA)

-

Inhibitor: Benzamidine hydrochloride

-

Buffer: 0.05 M Tris buffer, pH 8.15, containing 0.02 M CaCl₂

-

Spectrophotometer capable of reading at 410 nm

-

-

Preparation of Solutions:

-

Prepare a stock solution of trypsin (e.g., 1 mg/mL) in 0.001 N HCl to maintain stability.

-

Prepare a stock solution of BANA in a suitable solvent like dimethyl sulfoxide (DMSO).

-

Prepare a series of dilutions of the benzamidine inhibitor in the Tris buffer.

-

-

Assay Procedure:

-

Set up a series of reaction cuvettes. Each series should correspond to a fixed inhibitor concentration (including a zero-inhibitor control). Within each series, vary the substrate (BANA) concentration.

-

To each cuvette, add the Tris buffer, the appropriate volume of inhibitor solution, and the appropriate volume of substrate solution.

-

Equilibrate the cuvettes to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding a small, fixed amount of the trypsin stock solution to each cuvette.

-

Immediately place the cuvette in the spectrophotometer and record the increase in absorbance at 410 nm over time. The rate of increase in absorbance is proportional to the rate of p-nitroaniline release, and thus to the rate of the enzymatic reaction.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (v₀) for each combination of substrate and inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

To determine the Kᵢ for a competitive inhibitor, a Dixon plot is traditionally used. Plot the reciprocal of the initial velocity (1/v₀) against the inhibitor concentration ([I]) for at least two different fixed substrate concentrations.

-

The lines for the different substrate concentrations will intersect at a point where the x-coordinate is equal to -Kᵢ.

-

References

- 1. STUDIES ON THE ACTIVE CENTER OF TRYPSIN. THE BINDING OF AMIDINES AND GUANIDINES AS MODELS OF THE SUBSTRATE SIDE CHAIN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Utilizing 4-tert-Butyl-benzamidine in Affinity Chromatography for Protease Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Affinity chromatography is a powerful technique for the selective purification of biomolecules based on a specific and reversible interaction between the target molecule and an immobilized ligand. For the purification of serine proteases such as trypsin, thrombin, and plasminogen, inhibitors of these enzymes serve as effective affinity ligands. Benzamidine and its derivatives are well-known competitive inhibitors of trypsin-like serine proteases, binding to the active site of these enzymes.

This document provides detailed application notes and protocols for the use of 4-tert-Butyl-benzamidine as a ligand in affinity chromatography for the purification of serine proteases. While the use of p-aminobenzamidine is more widely documented, the principles and procedures outlined here are based on established methodologies for benzamidine-based affinity chromatography and are projected for the effective use of a this compound-functionalized resin. The presence of the tert-butyl group may offer altered selectivity due to its steric bulk and hydrophobicity, potentially providing advantages in specific purification schemes.

Principle of Separation